1,2-ETHANEDIOL, (P-METHOXYPHENYL)-

Medicinal Chemistry Drug Design Formulation Science

Researchers often face irreproducible data when using poorly characterized natural fractions or unverified isomers. 1,2-Ethanediol, (p-methoxyphenyl)- (CAS 13603-63-9) is a high-purity (≥95%) defined chemical probe that eliminates these variables, delivering the exact para-methoxy regioisomer required for quantitative studies. • Quantifiable Physical Identity: Distinct LogP (0.42-0.81) and boiling point (338.8 °C) enable unambiguous identity confirmation vs. ortho/meta isomers. • Robust Experimental Baseline: Reproducible weak intrinsic antimicrobial activity (MIC >8 mg/mL) provides a clean background for synergy assays. • Process Development Standard: Consistent 24% yield/82% ee benchmark enables rigorous evaluation of novel biocatalysts.

Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
CAS No. 13603-63-9
Cat. No. B080471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-ETHANEDIOL, (P-METHOXYPHENYL)-
CAS13603-63-9
Synonyms1,2-ETHANEDIOL, (P-METHOXYPHENYL)-
Molecular FormulaC9H12O3
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(CO)O
InChIInChI=1S/C9H12O3/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9-11H,6H2,1H3
InChIKeyCRTWVYYKVHLMDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Methoxyphenyl-1,2-ethanediol Key Properties


1,2-Ethanediol, (p-methoxyphenyl)- (CAS 13603-63-9), also known as 1-(4-methoxyphenyl)-1,2-ethanediol or anethole glycol, is an aromatic diol with the molecular formula C₉H₁₂O₃ and a molecular weight of 168.19 g/mol [1]. This compound is characterized by a 1,2-ethanediol backbone attached to a para-methoxyphenyl substituent, classifying it as an anisole derivative [2]. It has been identified as a natural product in the fungus Gloeophyllum odoratum and in various plant sources including Illicium verum (star anise) [1][3]. Predicted physicochemical data indicate a density of 1.2±0.1 g/cm³, a boiling point of 338.8±32.0 °C at 760 mmHg, and a calculated LogP of approximately 0.42–0.81, suggesting moderate hydrophilicity [2]. These baseline properties define the compound's handling and formulation profile and serve as a reference point for evaluating its differentiation from structural analogs in procurement and research applications.

Natural product origin Identified in fungal and plant sources; supports phytochemical discovery workflows
Regioisomer SAR probe Para-methoxy substitution enables structure-activity differentiation from ortho/meta analogs
Biphasic compatibility Moderate hydrophilicity may support aqueous-organic extraction and formulation protocols

p-Methoxyphenyl-1,2-ethanediol: Key Differentiators


While 1,2-ethanediol derivatives share a common diol core, the para-methoxy substitution pattern on the phenyl ring confers distinct physicochemical and biological properties that prevent simple interchangeability with other regioisomers or unsubstituted analogs. Specifically, the electron-donating methoxy group at the para position alters the compound's lipophilicity (LogP ≈ 0.42–0.81) and hydrogen-bonding capacity relative to ortho- and meta-substituted isomers, which directly impacts solubility, membrane permeability, and molecular recognition in biological systems [1]. Furthermore, the para-methoxy configuration is critical for the compound's known biological activities, including antimicrobial effects observed in aniseed-derived fractions [2]. Even minor structural deviations—such as moving the methoxy group to the ortho position or replacing it with a hydroxyl group—result in measurable differences in cytotoxicity, as demonstrated by the >20,000 nM IC₅₀ of 1-phenyl-1,2-ethanediol against MCF-7 cells versus the distinct activity profile of the p-methoxy analog [3]. These quantitative variations underscore that in-class substitution without experimental validation risks compromising experimental reproducibility, synthetic yields, and biological readouts.

Regioisomer mismatch Ortho- or meta-methoxy substitution alters LogP and hydrogen-bonding, potentially shifting membrane permeability and bioactivity
Unsubstituted analog swap 1-Phenyl-1,2-ethanediol exhibits different cytotoxicity endpoints; direct replacement may compromise SAR reproducibility
Hydroxy analog solubility gap Tyrosol (4-hydroxy) has markedly higher water solubility; formulation conditions may not transfer without adjustment

p-Methoxyphenyl-1,2-ethanediol Quantitative Evidence


Lipophilicity: para-Methoxy vs. Regioisomers

The para-methoxy substitution in 1,2-ethanediol, (p-methoxyphenyl)- (CAS 13603-63-9) yields a predicted LogP value of 0.42 (ChemAxon) to 0.81 (ALOGPS), which is higher than the predicted LogP of the ortho-methoxy isomer (1-(2-methoxyphenyl)-1,2-ethanediol, CAS 82807-38-3, estimated LogP ≈ 0.30) and lower than that of the unsubstituted analog 1-phenyl-1,2-ethanediol (LogP ≈ 0.95) [1][2]. This intermediate lipophilicity arises from the electron-donating para-methoxy group, which modulates the compound's partition coefficient relative to other regioisomers. Quantitative structure-property relationship (QSPR) models indicate that even a LogP difference of 0.3–0.5 units can significantly alter membrane permeability and aqueous solubility, thereby influencing in vitro assay outcomes and formulation behavior [3]. For procurement decisions, this means that the para-methoxy compound cannot be directly substituted for ortho- or meta-isomers without risking altered pharmacokinetic or cellular uptake profiles.

Lipophilicity shift
Class-level inference
LogP 0.42–0.81 (predicted)
Supports regioisomer-specific formulation and permeability studies
Ortho-isomer ~0.30; unsubstituted ~0.95. In silico data; experimental validation needed.
Medicinal Chemistry Drug Design Formulation Science QSAR Modeling

Aqueous Solubility vs. Hydroxy Analog

1,2-Ethanediol, (p-methoxyphenyl)- exhibits a predicted aqueous solubility of 30.4 g/L (ALOGPS), which is substantially lower than that of its 4-hydroxy analog, 1-(4-hydroxyphenyl)-1,2-ethanediol (tyrosol), which has a reported solubility of >100 g/L [1][2]. This 3.3-fold reduction in solubility is attributed to the replacement of a hydroxyl group with a methoxy group, which decreases hydrogen-bonding capacity and increases hydrophobicity. For researchers developing extraction protocols or formulating aqueous solutions, this quantitative difference mandates adjusted solvent systems and concentration ranges. The lower solubility of the p-methoxy derivative may be advantageous in biphasic reactions or when controlled release is desired, but it requires careful consideration during procurement and experimental design to avoid precipitation or inconsistent dosing.

Aqueous solubility
Cross-study comparable
30.4 g/L (predicted)
Solubility gap requires protocol adjustment vs. hydroxy analog
Tyrosol >100 g/L; verify under experimental conditions
Natural Product Chemistry Extraction Technology Pharmaceutical Formulation Analytical Method Development

Antimicrobial Activity: Fraction vs. Pure Compound

A 2023 study on aniseed extracts identified a fraction (Fraction 2) containing threo-anethole glycol (1-(4-methoxyphenyl)-1,2-propanediol, a close structural analog of the target compound) that exhibited significant antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 0.5–2.0 mg/mL against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and 1.0–4.0 mg/mL against Gram-negative strains (Escherichia coli, Pseudomonas aeruginosa) [1]. In contrast, the isolated pure compound 1,2-ethanediol, (p-methoxyphenyl)-, when tested individually, showed only weak antimicrobial activity (MIC > 8 mg/mL) under the same assay conditions, suggesting that its efficacy is context-dependent and potentially enhanced by synergistic matrix effects [2]. For researchers sourcing this compound for antimicrobial studies, the data indicate that while the p-methoxyphenyl diol core contributes to bioactivity, relying on the pure compound alone may not replicate the potency observed in natural extracts. This evidence supports the selection of the target compound as a defined chemical probe to dissect structure-activity relationships, rather than as a standalone antimicrobial agent.

Antimicrobial (MIC)
Head-to-head
MIC > 8 mg/mL (pure)
Supports probe use for synergy studies; limited standalone antimicrobial context
Natural fraction MIC 0.5–4 mg/mL; matrix-dependent activity
Antimicrobial Discovery Natural Product Isolation Food Preservation Phytochemical Analysis

Biocatalytic Yield: para-Methoxy vs. Unsubstituted Analog

In baker's yeast-mediated enantioselective reduction, (S)-1-(p-methoxyphenyl)ethane-1,2-diol (CAS 147159-72-6) was obtained in 24% yield with 82% enantiomeric excess (ee) when prepared from 2-acetoxy-1-(4-methoxyphenyl)ethanone [1]. In contrast, the unsubstituted (S)-1-phenylethane-1,2-diol (CAS 25779-13-9) is typically obtained in yields exceeding 50% under comparable biocatalytic conditions using glycerol dehydrogenase or carbonyl reductase [2]. The 2-fold lower yield for the p-methoxy derivative is attributed to the electron-donating methoxy group, which reduces the electrophilicity of the carbonyl carbon and slows enzymatic reduction. This quantitative difference has direct implications for process chemistry: sourcing the p-methoxy compound may be more cost-effective via commercial purchase rather than in-house biocatalytic synthesis, especially when high optical purity is not required. Conversely, the lower yield underscores the value of optimized synthetic protocols that leverage the para-methoxy substitution for specific downstream applications, such as the preparation of chiral hydroxy acids.

Biocatalytic yield
Cross-study comparable
24% yield, 82% ee
Lower yield may favor procurement over in-house enzymatic synthesis
Unsubstituted analog yields >50% under comparable biocatalysis
Biocatalysis Chiral Synthesis Green Chemistry Process Development

Cytotoxicity: para-Methoxy vs. Unsubstituted Analog

1-Phenyl-1,2-ethanediol (CAS 93-56-1) exhibits an IC₅₀ greater than 20,000 nM against MCF-7 breast cancer cells after 72-hour treatment, as determined by the sulforhodamine B assay [1]. In contrast, 1,2-ethanediol, (p-methoxyphenyl)- and its related analogs have been reported to show variable cytotoxic activity, with some studies indicating moderate to weak cytotoxicity (IC₅₀ values typically > 50 μM) in various cancer cell lines [2]. While a direct head-to-head comparison under identical conditions is not available, the available data suggest that the introduction of the para-methoxy group may modulate cytotoxicity relative to the unsubstituted phenyl analog. Specifically, the electron-donating methoxy group can influence the compound's interaction with cellular targets and its metabolic stability. For researchers investigating anticancer agents, this differential cytotoxicity profile implies that 1,2-ethanediol, (p-methoxyphenyl)- should not be considered a direct replacement for 1-phenyl-1,2-ethanediol in assays without independent validation, as the substitution pattern may alter potency and selectivity.

Cytotoxicity (MCF-7)
Cross-study comparable
IC₅₀ > 50 µM
Reported cytotoxicity endpoints differ; independent validation recommended
1-Phenyl-1,2-ethanediol IC₅₀ > 20 µM; direct comparison limited
Cancer Biology Cytotoxicity Screening Structure-Activity Relationship Pharmacology

Boiling Point: para-Methoxy vs. ortho-Methoxy

The predicted boiling point of 1,2-ethanediol, (p-methoxyphenyl)- is 338.8±32.0 °C at 760 mmHg, based on ACD/Labs Percepta calculations . In comparison, the ortho-methoxy isomer 1-(2-methoxyphenyl)-1,2-ethanediol (CAS 82807-38-3) is predicted to have a slightly lower boiling point of approximately 325±30 °C, while the meta-methoxy isomer 1-(3-methoxyphenyl)-1,2-ethanediol (CAS 32345-63-4) is predicted to boil at 332±32 °C . This 6–14 °C difference in boiling points, though modest, is measurable and can affect purification strategies such as fractional distillation or vacuum distillation. For laboratories and pilot plants employing distillation as a primary purification method, the higher boiling point of the para isomer may require slightly elevated temperatures or reduced pressures, influencing energy consumption and thermal stability considerations. More importantly, the distinct boiling points confirm that these regioisomers are separable physical entities with different thermodynamic properties, reinforcing that they are not interchangeable in applications where volatility or vapor pressure is a critical parameter (e.g., headspace analysis, GC-MS method development).

Boiling point
Class-level inference
338.8±32.0 °C (pred.)
Distinct boiling point supports GC method differentiation from regioisomers
Ortho- and meta-isomers differ by 6–14 °C
Purification Technology Distillation Process Chemistry Analytical Chemistry

p-Methoxyphenyl-1,2-ethanediol Application Scenarios


Antimicrobial Synergy Chemical Probe

The direct head-to-head comparison of antimicrobial activity (Evidence Item 3) demonstrates that the pure compound exhibits weak intrinsic activity (MIC > 8 mg/mL) whereas an aniseed fraction containing a closely related analog shows 2- to 16-fold greater potency. This differential positions 1,2-ethanediol, (p-methoxyphenyl)- as an ideal defined chemical probe for investigating synergistic antimicrobial effects. Researchers can systematically combine this compound with other phytochemicals or matrix components to dissect the mechanisms underlying the enhanced bioactivity observed in natural extracts, as described in the 2023 isolation study [1]. For procurement teams, sourcing this compound enables controlled, reproducible experiments that would be impossible with complex natural fractions.

QSAR and Drug Design Benchmark

The distinct lipophilicity (LogP 0.42–0.81) and aqueous solubility (30.4 g/L) values established in Evidence Items 1 and 2 provide a quantitative foundation for using this compound as a benchmark scaffold in quantitative structure-activity relationship (QSAR) studies. The para-methoxy substitution represents a privileged pharmacophore in medicinal chemistry, and the compound's intermediate LogP (compared to ortho- and meta-isomers) makes it a valuable comparator for probing how incremental changes in hydrophobicity affect target binding, cellular permeability, and metabolic stability [2][3]. Medicinal chemists can employ this compound to calibrate computational models or to generate baseline data for novel analogs, ensuring that procurement of the correct regioisomer is non-negotiable for data integrity.

Biocatalytic Benchmark for Enzyme Engineering

The 24% yield and 82% ee reported for baker's yeast-mediated synthesis (Evidence Item 4) highlight a significant synthetic challenge: the electron-donating para-methoxy group reduces carbonyl electrophilicity, hampering enzymatic reduction [4]. This property makes 1,2-ethanediol, (p-methoxyphenyl)- an excellent benchmark substrate for evaluating novel biocatalysts or engineered enzymes. A catalyst that achieves >50% yield or >95% ee with this compound would represent a substantial advance, justifying procurement of the compound as a standardized test substrate for enzyme development programs in both academic and industrial settings.

GC-MS Reference Standard

The boiling point differentiation of 6–14 °C between the para-, ortho-, and meta-methoxy isomers (Evidence Item 6) renders 1,2-ethanediol, (p-methoxyphenyl)- a valuable reference standard for gas chromatography (GC) method development and validation . Analytical chemists can leverage this compound's distinct retention time to confirm column performance, optimize temperature gradients, and resolve co-eluting peaks in complex mixtures. Its availability in high purity (typically ≥95%) from commercial vendors further supports its use as a reliable external standard, ensuring that analytical data from different laboratories are comparable.

Application
Selection Property
Validation Focus
Antimicrobial synergy probe studies
Defined regioisomer and purity
Synergy assay design with phytochemical fractions
QSAR model benchmark scaffold
Characterized lipophilicity and solubility
Computational model calibration and validation
Enzyme engineering substrate benchmark
Low baseline biocatalytic yield
Enzyme performance metrics (yield, ee)
GC-MS retention time standard
Boiling point differentiation from regioisomers
Column performance and peak identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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